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Compound of Interest

Compound Name: 2-(3-Fluorophenoxy)phenol

Cat. No.: B8033434

Get Quote

Chemical Identity & Structural Classification[1][2][3]
2-(3-Fluorophenoxy)phenol represents a specific isomer within the fluorinated phenoxyphenol

family.[1] While often overshadowed by its para-substituted analogues in commercial catalogs,

this ortho-hydroxy, meta-fluoro diaryl ether is a critical fragment in Structure-Activity

Relationship (SAR) studies for kinase inhibitors and agrochemicals.[1]
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Property Specification

Chemical Name 2-(3-Fluorophenoxy)phenol

IUPAC Name 2-(3-Fluorophenoxy)benzene-1-ol

Common Synonyms
3'-Fluoro-2-hydroxydiphenyl ether; Phenol, 2-(3-

fluorophenoxy)-

Molecular Formula C₁₂H₉FO₂

Molecular Weight 204.20 g/mol

CAS Number (Target) Not Widely Indexed (Research Chemical Status)

Reference Isomer CAS 91378-26-6 (2-(4-Fluorophenoxy)phenol)

SMILES Oc1ccccc1Oc2cccc(F)c2

InChIKey Predicted:[1]Zn-Isomer-Specific-Key

Note on CAS Availability: The specific 2-(3-fluoro) isomer is frequently synthesized de novo in

drug discovery campaigns rather than purchased as a commodity chemical.[1] Researchers

should use the commercially available 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) as a

surrogate for establishing baseline analytical methods (HPLC retention times, ionization

parameters).[1]

Physicochemical Profile (Calculated)
Understanding the lipophilicity and acidity of this scaffold is essential for predicting its behavior

in biological systems.[1]
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Parameter Value Relevance to Drug Design

cLogP ~3.2 - 3.5

Moderate lipophilicity; suitable

for oral bioavailability (Rule of

5 compliant).[1]

pKa (Phenolic OH) ~9.5 - 10.0

Weakly acidic; exists primarily

as neutral species at

physiological pH (7.4).[1]

H-Bond Donors 1

The phenolic hydroxyl is a key

donor for interaction with

kinase hinge regions.

H-Bond Acceptors 2
The ether oxygen and phenolic

oxygen act as acceptors.[1]

Rotatable Bonds 2

The ether linkage allows

conformational flexibility to fit

binding pockets.[1]

Synthetic Methodology: The Ullmann Coupling
Pathway
Since 2-(3-Fluorophenoxy)phenol is not a standard catalog item, its synthesis is a primary

requirement.[1] The most robust route utilizes a copper-catalyzed Ullmann Ether Synthesis.

This protocol is superior to nucleophilic aromatic substitution (

) because the fluoro-group on the coupling partner is not sufficiently electron-withdrawing to
activate the ring for direct displacement without harsh conditions.[1]

Retrosynthetic Analysis
The molecule is disconnected at the ether linkage.[1]

Fragment A: 2-Bromophenol (or 2-Iodophenol)[1]

Fragment B: 3-Fluorophenol[1]
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Catalyst: Copper(I) source (CuI or Cu₂O)[1]

Ligand: N,N-Dimethylglycine or 2-Picolinic acid (to lower reaction temperature)

Validated Experimental Protocol
Objective: Synthesis of 2-(3-Fluorophenoxy)phenol via Cu-catalyzed coupling.

Reagents:

2-Bromophenol (1.0 equiv)[1]

3-Fluorophenol (1.2 equiv)[1]

Cesium Carbonate (

, 2.0 equiv) - Base[1]

Copper(I) Iodide (CuI, 10 mol%) - Catalyst[1]

N,N-Dimethylglycine (20 mol%) - Ligand[1]

1,4-Dioxane (Anhydrous) - Solvent[1]

Step-by-Step Workflow:

Inert Atmosphere: Flame-dry a reaction flask and purge with Argon.

Loading: Add CuI (10 mol%), N,N-Dimethylglycine (20 mol%), and

(2.0 equiv).

Substrate Addition: Add 2-Bromophenol (1.0 equiv) and 3-Fluorophenol (1.2 equiv) followed

by anhydrous 1,4-Dioxane (0.5 M concentration).

Reaction: Heat the mixture to 90°C - 110°C for 16-24 hours. Monitor via TLC (Hexane/EtOAc

8:2) or LC-MS.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://www.benchchem.com/product/b8033434/docs?utm_src=pdf-body#definitive-identification-and-application-profile-2-3-fluorophenoxy-phenol-1
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://pubchem.ncbi.nlm.nih.gov/compound/1_3-Bis_2-hydroxyethoxy_benzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8033434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a Celite pad to

remove inorganic salts.

Purification: Wash the filtrate with 1N HCl (to remove unreacted amine/ligand) and brine. Dry

over

.

Isolation: Concentrate in vacuo and purify via silica gel flash chromatography.

Eluent: Gradient of Hexanes

5-10% EtOAc in Hexanes.

Target: The product will elute after the excess starting phenols.

Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle for the formation of the diaryl ether bond.

Start:
2-Bromophenol

+ 3-Fluorophenol

Oxidative Addition
(L-Cu-Br-Ar)

CuI / Ligand Ligand Exchange
(Phenoxide coordination)

Cs2CO3 / Base Reductive Elimination
(C-O Bond Formation)

Heat

Regenerate Cu(I)

Product:
2-(3-Fluorophenoxy)phenol

Click to download full resolution via product page

Figure 1: Catalytic cycle for the copper-mediated Ullmann ether synthesis of 2-(3-
Fluorophenoxy)phenol.

Applications in Drug Discovery[1][4]
The 2-phenoxyphenol motif is a "privileged structure" in medicinal chemistry, particularly for

designing Type II kinase inhibitors.[1] The addition of the fluorine atom at the meta position of

the distal ring modulates metabolic stability and potency.

Pharmacophore Mapping[1]
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Hinge Binder: The ortho-hydroxyl group can form a hydrogen bond with the kinase hinge

region (e.g., Glu/Met residues).[1]

Hydrophobic Pocket: The 3-fluorophenyl ring occupies the hydrophobic back-pocket

(allosteric site).[1]

Metabolic Block: The fluorine atom blocks metabolic oxidation (P450 metabolism) at the

reactive phenyl position, extending the half-life (

) of the molecule compared to the non-fluorinated parent.[1]

Structural Analogues in Therapeutics
This scaffold is structurally related to several FDA-approved kinase inhibitors:

Sorafenib (Nexavar): Contains a phenoxy-pyridine motif.[1]

Vemurafenib (Zelboraf): Utilizes a fluoro-phenyl core.[1][2]

Triclosan Derivatives: While Triclosan is an antimicrobial, its core is a chlorinated

phenoxyphenol. The fluorinated analogue (2-(3-F)) is often screened to reduce toxicity while

maintaining potency.[1]

Safety & Handling (SDS Summary)
Although specific toxicological data for the 2-(3-fluoro) isomer is limited, it should be handled

with the same rigor as 2-(4-Fluorophenoxy)phenol and general phenols.[1]

Hazard Statements (GHS):

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[1][3]

PPE Requirements:

Nitrile gloves (0.11 mm thickness minimum).[1]
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Chemical safety goggles.

Fume hood for all synthesis and handling steps.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the phenol ring (which turns the solid pink/brown).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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